molecular formula C9H6N2O4S B12917379 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid CAS No. 90146-79-5

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid

Cat. No.: B12917379
CAS No.: 90146-79-5
M. Wt: 238.22 g/mol
InChI Key: OVQRXMYJRLXFEJ-UHFFFAOYSA-N
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Description

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . This particular compound features a nitro group, a sulfanyl group, and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The introduction of the nitro group can be achieved through nitration reactions using nitric acid or other nitrating agents. The sulfanyl group can be introduced via thiolation reactions, often using thiolating agents like thiourea or thiols. The carboxylic acid group can be introduced through carboxylation reactions, typically using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid may involve large-scale nitration, thiolation, and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas, metal hydrides.

    Electrophilic Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of 4-Nitro-3-sulfonyl-1H-indole-2-carboxylic acid.

    Reduction: Formation of 4-Amino-3-sulfanyl-1H-indole-2-carboxylic acid.

    Substitution: Formation of various substituted indole derivatives depending on the substituents used.

Scientific Research Applications

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-1H-indole-2-carboxylic acid: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    3-Sulfanyl-1H-indole-2-carboxylic acid: Lacks the nitro group, which may influence its chemical properties and applications.

    4-Amino-3-sulfanyl-1H-indole-2-carboxylic acid: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

4-Nitro-3-sulfanyl-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and sulfanyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90146-79-5

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

4-nitro-3-sulfanyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H6N2O4S/c12-9(13)7-8(16)6-4(10-7)2-1-3-5(6)11(14)15/h1-3,10,16H,(H,12,13)

InChI Key

OVQRXMYJRLXFEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(N2)C(=O)O)S

Origin of Product

United States

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